4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal
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Overview
Description
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is a compound characterized by its unique spiroacetal structure. Spiroacetals are known for their presence in various natural products and their significant biological activities . This compound features a bicyclic ring system with three oxygen atoms, making it a trioxaspiro compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal can be achieved through stereoselective synthesis from d-glucose. The process involves multiple steps, including glycosylation and ketalization . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely involves similar steps to those used in laboratory settings, scaled up for industrial applications. This includes the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiroacetal ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroacetal derivatives.
Scientific Research Applications
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its spiroacetal structure which is common in many bioactive natural products.
Mechanism of Action
The mechanism of action of 4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal involves its interaction with various molecular targets. The spiroacetal structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: A related spiroacetal compound with two oxygen atoms in the ring system.
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine: Another trioxaspiro compound with an amine group.
1,4-Dioxaspiro[4.5]dec-7-en-8-yl Trifluoromethanesulfonate: A spiroacetal compound with a trifluoromethanesulfonate group.
Uniqueness
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal is unique due to its specific spiroacetal structure with three oxygen atoms, which is less common compared to other spiroacetal compounds. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H18O4 |
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Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(1,4,8-trioxaspiro[4.5]decan-6-yl)butanal |
InChI |
InChI=1S/C11H18O4/c12-5-2-1-3-10-9-13-6-4-11(10)14-7-8-15-11/h5,10H,1-4,6-9H2 |
InChI Key |
JKFDTVNZZKMPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C12OCCO2)CCCC=O |
Origin of Product |
United States |
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